
1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 4-Hydroxybutyl acrylate, has been reported. It can be synthesized by the esterification of acrylic acid with 1,4-butanediol over a catalyst such as Amberlyst 15 . Another synthetic strategy involves the free radical ring-opening polymerization of 2-methylene dioxolane .Chemical Reactions Analysis
Two chemistry routes are known for 4-hydroxybutyl acrylate production: the direct esterification of acrylic acid with 1,4-butanediol, and the transesterification of methyl acrylate with 1,4-butanediol .Wissenschaftliche Forschungsanwendungen
Bioisosteric Applications
One notable research direction involves the exploration of bioisosteres for carboxylic acid functions. For instance, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster of the carboxy function, particularly in compounds related to gamma-aminobutyric acid (GABA). These studies aim to understand the structural and functional roles of carboxylic acids in biological systems and explore their potential in drug design, highlighting the relevance of carboxylic acid derivatives in medicinal chemistry (Lolli et al., 2006).
Bioplastic Production
Another application is in the field of bioplastics, where 4-Hydroxybutyric acid, a related compound, serves as a precursor. Research has demonstrated the feasibility of biosynthesizing 4-Hydroxybutyric acid from methane, utilizing engineered strains of Methylosinus trichosporium OB3b. This approach not only provides a sustainable route to producing valuable chemical precursors but also highlights the potential of methane as a feedstock for bioplastic production, underscoring the environmental and economic benefits of such technologies (Thu Ha Thi Nguyen & E. Lee, 2021).
Antioxidant Activity
Furthermore, the antioxidant properties of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been extensively studied. These compounds exhibit significant antioxidant activities, with some showing higher efficacy than ascorbic acid, a well-known antioxidant. This research highlights the importance of carboxylic acid derivatives in developing new antioxidant agents, which could have applications in preventing oxidative stress-related diseases (I. Tumosienė et al., 2019).
Coordination Polymers
In materials science, carboxylic acid derivatives have been used to construct lanthanide-organic frameworks. These frameworks are synthesized using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands, demonstrating the versatility of carboxylic acid derivatives in creating novel materials with potential applications in catalysis, gas storage, and separation technologies (Caiming Liu et al., 2009).
Enzyme Inhibition
Additionally, carboxylic acid derivatives have been evaluated for their inhibitory activity against enzymes such as prolyl 4-hydroxylase. This enzyme plays a crucial role in collagen synthesis, and its inhibition is of interest for therapeutic applications in diseases where collagen deposition is dysregulated. Research in this area underscores the potential of carboxylic acid derivatives in developing novel therapeutic agents (R. Dowell & E. Hadley, 1992).
Wirkmechanismus
Target of Action
It is structurally similar to gamma-hydroxybutyric acid (ghb), which is a naturally occurring neurotransmitter and a depressant drug . GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor .
Mode of Action
GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor . This interaction can lead to various changes in the body, including sedative effects and altered states of consciousness .
Biochemical Pathways
Ghb, a structurally similar compound, is a precursor to gaba, glutamate, and glycine in certain brain areas . Therefore, it’s plausible that 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid may affect similar pathways.
Pharmacokinetics
It’s worth noting that the structurally similar compound ghb has an oral bioavailability of 25% and an elimination half-life of 30-60 minutes . These properties significantly impact the bioavailability of GHB, and it’s plausible that this compound may have similar pharmacokinetic properties.
Result of Action
Ghb, a structurally similar compound, has been shown to have various effects, including sedative effects and altered states of consciousness . It’s plausible that this compound may have similar effects.
Eigenschaften
IUPAC Name |
1-(4-hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-4-2-1-3-10-6-7(9(13)14)5-8(10)12/h7,11H,1-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZXUJLMGMCYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)
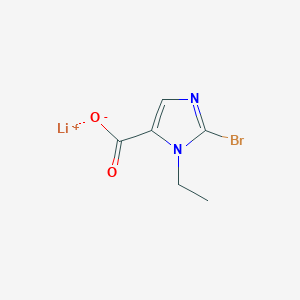
![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)
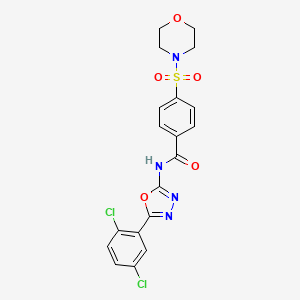
![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)
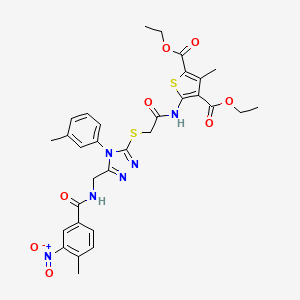
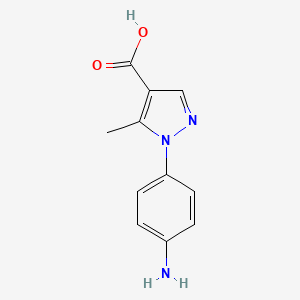
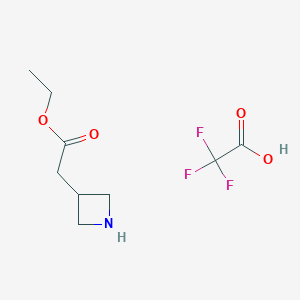
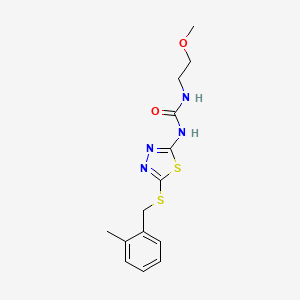
![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

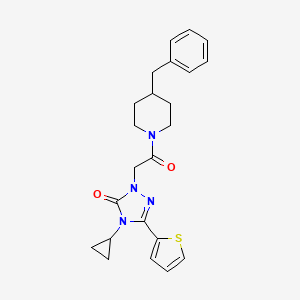
![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)
